molecular formula C8H6N2O6 B14472624 4-Methyl-2,3-dinitrobenzoic acid CAS No. 65308-85-2

4-Methyl-2,3-dinitrobenzoic acid

Cat. No.: B14472624
CAS No.: 65308-85-2
M. Wt: 226.14 g/mol
InChI Key: WAIJVMCYKMVDHG-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dinitrobenzoic acid is an aromatic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dinitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid. The process includes the following steps:

    Nitration Reaction: 4-Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 3 positions of the aromatic ring.

    Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Nitration: Utilizing industrial reactors to handle larger quantities of reactants.

    Continuous Monitoring: Ensuring reaction conditions are continuously monitored and controlled to maintain product quality.

    Efficient Purification: Employing industrial-scale purification techniques, such as distillation or large-scale recrystallization, to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

    Esterification: Alcohols (e.g., methanol or ethanol) and sulfuric acid as a catalyst.

Major Products:

    Reduction: 4-Methyl-2,3-diaminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl or ethyl 4-Methyl-2,3-dinitrobenzoate.

Scientific Research Applications

4-Methyl-2,3-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2,3-dinitrobenzoic acid exerts its effects involves:

    Molecular Targets: The nitro groups can interact with biological molecules, potentially leading to the formation of reactive intermediates.

    Pathways Involved: The compound may interfere with cellular processes by modifying proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

    4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.

    3,4-Dinitrobenzoic acid: Lacks the methyl group but has two nitro groups.

    4-Nitrobenzoic acid: Contains only one nitro group.

Properties

CAS No.

65308-85-2

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

4-methyl-2,3-dinitrobenzoic acid

InChI

InChI=1S/C8H6N2O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3,(H,11,12)

InChI Key

WAIJVMCYKMVDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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